N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoacetohydrazide
Description
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoacetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, methoxy groups, and a hydrazide moiety.
Properties
Molecular Formula |
C22H26N4O5 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide |
InChI |
InChI=1S/C22H26N4O5/c1-29-18-7-5-4-6-17(18)25-10-12-26(13-11-25)22(28)21(27)24-23-15-16-8-9-19(30-2)20(14-16)31-3/h4-9,14-15H,10-13H2,1-3H3,(H,24,27)/b23-15+ |
InChI Key |
WEOWOKCRLOCXDE-HZHRSRAPSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoacetohydrazide typically involves multiple steps. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoacetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoacetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoacetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with similar functional groups but lacking the piperazine ring and methoxy groups.
Disilanes: Organosilicon compounds with unique electronic properties but different structural characteristics.
Uniqueness
N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoacetohydrazide is unique due to its combination of a piperazine ring, methoxy groups, and a hydrazide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
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